

An In-depth Technical Guide to 5-(1H-Imidazol-1-yl)pentanoic Acid

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Compound of Interest

Compound Name: 5-(1H-Imidazol-4-yl)pentanoic acid

Cat. No.: B1296719

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A Note on the Target Compound: Initial searches for "5-(1H-Imidazol-4-yl)pentanoic acid" and its hydrochloride salt (CAS Number: 1297344-72-9) yielded limited publicly available data, insufficient to generate a comprehensive technical guide covering synthesis, experimental protocols, and biological activity. In contrast, the isomeric compound, 5-(1H-Imidazol-1-yl)pentanoic acid (CAS Number: 68887-65-0), is a well-documented and commercially available substance. This guide will, therefore, focus on this readily accessible and researched isomer to provide a thorough technical overview for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

5-(1H-Imidazol-1-yl)pentanoic acid is a chemical compound featuring an imidazole ring linked via a nitrogen atom to a five-carbon pentanoic acid chain. This structure imparts both hydrophilic (carboxylic acid) and weakly basic (imidazole) characteristics, making it a versatile building block in medicinal chemistry and materials science.



Property	Value	Reference
CAS Number	68887-65-0	[1]
Molecular Formula	C8H12N2O2	[1]
Molecular Weight	168.19 g/mol	[1]
IUPAC Name	5-(1H-imidazol-1-yl)pentanoic acid	[1]
Canonical SMILES	C1=CN(C=N1)CCCCC(=O)O	[1]
InChI Key	YTRRZWTXQVETAL- UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

The synthesis of 5-(1H-imidazol-1-yl)pentanoic acid can be achieved through several routes. A common and straightforward method involves the N-alkylation of imidazole with a suitable 5-halopentanoic acid derivative.

Synthesis via N-alkylation of Imidazole

This protocol describes a typical laboratory-scale synthesis.

Experimental Protocol:

Materials:

- Imidazole
- Ethyl 5-bromopentanoate
- Sodium hydride (NaH) in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)



- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

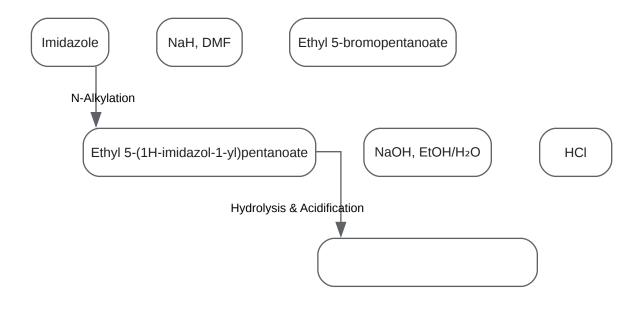
Procedure:

- Step 1: N-Alkylation. To a solution of imidazole (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
 The mixture is stirred for 30 minutes at this temperature. Ethyl 5-bromopentanoate (1.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
- Step 2: Work-up and Extraction. The reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ethyl 5-(1H-imidazol-1-yl)pentanoate.
- Step 3: Hydrolysis. The crude ester is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.
- Step 4: Acidification and Isolation. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 5-6 with concentrated HCl. The resulting precipitate, 5-(1H-imidazol-1-yl)pentanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram





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Caption: Synthesis workflow for 5-(1H-Imidazol-1-yl)pentanoic acid.

Biological Activity and Potential Applications

While extensive in-vivo studies on 5-(1H-imidazol-1-yl)pentanoic acid are not widely published, its structural motifs suggest potential biological activities that are areas of interest for researchers. Imidazole-containing compounds are known to exhibit a broad range of pharmacological properties.

Potential Areas of Investigation:

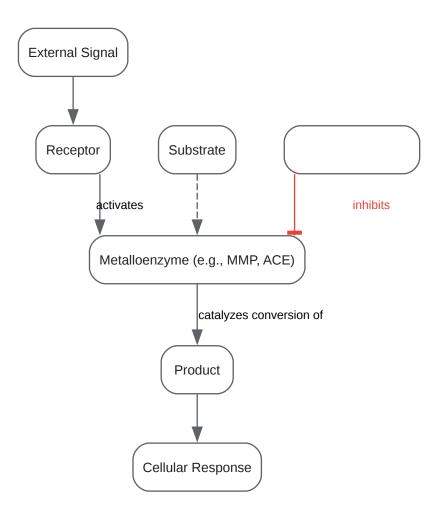
- Enzyme Inhibition: The imidazole nucleus is a key component of the amino acid histidine and can act as a ligand for metal ions in enzyme active sites. This makes 5-(1H-imidazol-1-yl)pentanoic acid a candidate for screening as an inhibitor of metalloenzymes.
- Antimicrobial Activity: Imidazole derivatives are the core of many antifungal and antibacterial drugs. The unique combination of the imidazole ring and the carboxylic acid moiety in this compound could confer antimicrobial properties.
- Coordination Chemistry and Drug Delivery: The carboxylic acid group provides a site for
 conjugation to other molecules, while the imidazole can coordinate with metal ions. This dual
 functionality makes it a potential linker molecule in the development of targeted drug delivery
 systems or as a component in metal-organic frameworks (MOFs).



• Histamine Receptor Modulation: As a structural analog of histamine, it could potentially interact with histamine receptors, though this would require experimental validation.

Hypothetical Signaling Pathway Interaction

Given the role of imidazole-containing compounds as potential enzyme inhibitors, a hypothetical interaction with a metalloenzyme signaling pathway is depicted below. This is a generalized representation and would need to be confirmed by specific experimental data.



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Caption: Hypothetical inhibition of a metalloenzyme signaling pathway.

Summary and Future Directions

5-(1H-Imidazol-1-yl)pentanoic acid is a versatile chemical building block with potential applications in medicinal chemistry and materials science. Its synthesis is well-established,



allowing for its ready availability for research purposes. While specific biological data is limited, its structural features suggest that it could be a valuable scaffold for the development of novel enzyme inhibitors, antimicrobial agents, or as a component in more complex molecular architectures. Further research is warranted to fully elucidate its pharmacological profile and to explore its utility in various scientific and therapeutic areas. The lack of extensive public data on the 4-yl isomer highlights an opportunity for novel research into the comparative activities of these positional isomers.

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References

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